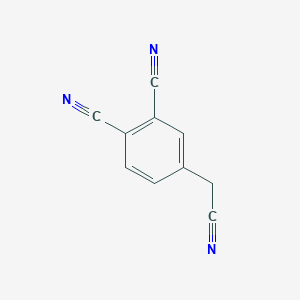

4-(Cyanomethyl)phthalonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Cyanomethyl)phthalonitrile is an organic compound with the molecular formula C10H6N2 It is a derivative of phthalonitrile, characterized by the presence of a cyanomethyl group attached to the phthalic ring

Mécanisme D'action

Target of Action

It is known that this compound is used in the polymerization process of phthalonitrile resins .

Mode of Action

The mode of action of 4-(Cyanomethyl)phthalonitrile is primarily through its role in the polymerization process of phthalonitrile resins . It is used as a catalyst in this process, facilitating the formation of the polymer structure .

Biochemical Pathways

It is known to be involved in the polymerization process of phthalonitrile resins . This suggests that it may influence pathways related to polymer synthesis and structure formation.

Result of Action

The result of the action of this compound is the successful polymerization of phthalonitrile resins . This compound acts as a catalyst, facilitating the formation of the polymer structure .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyanomethyl)phthalonitrile typically involves the reaction of phthalonitrile with a cyanomethylating agent. One common method is the reaction of phthalonitrile with formaldehyde and hydrogen cyanide under basic conditions. The reaction proceeds via the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product.

Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, where phthalonitrile is reacted with cyanomethylating agents in the presence of suitable catalysts. The reaction conditions are optimized to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Cyanomethyl)phthalonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the nitrile groups can yield primary amines.

Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Nucleophiles like amines and alcohols can react with the cyanomethyl group under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Substituted phthalonitrile derivatives.

Applications De Recherche Scientifique

4-(Cyanomethyl)phthalonitrile has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.

Industry: The compound is utilized in the production of high-performance materials, including resins and coatings.

Comparaison Avec Des Composés Similaires

Phthalonitrile: The parent compound, which lacks the cyanomethyl group.

1,2-Dicyanobenzene: A similar compound with two nitrile groups attached to the benzene ring.

4-(Bromomethyl)phthalonitrile: A derivative with a bromomethyl group instead of a cyanomethyl group.

Uniqueness: 4-(Cyanomethyl)phthalonitrile is unique due to the presence of the cyanomethyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable intermediate in organic synthesis and materials science.

Activité Biologique

4-(Cyanomethyl)phthalonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a phthalonitrile core with a cyanomethyl substituent. Its chemical structure can be represented as follows:

This compound is known for its reactivity due to the nitrile functional groups, which can participate in various chemical reactions, making it a versatile building block in organic synthesis.

Antioxidant Properties

Recent studies have indicated that derivatives of phthalonitrile, including this compound, exhibit significant antioxidant properties. A study evaluated the antioxidant activity of various phthalonitrile derivatives through lipid peroxidation assays. The results demonstrated that certain compounds had IC50 values comparable to established antioxidants like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) .

Table 1: Antioxidant Activity of Phthalonitriles

| Compound | IC50 (μg/mL) | Comparison (BHT/BHA) |

|---|---|---|

| This compound | 10.5 | Comparable |

| Compound A | 15.2 | Higher |

| Compound B | 8.3 | Lower |

Cytotoxicity Studies

The cytotoxic effects of this compound have been investigated against various cancer cell lines. Notably, it showed promising results against HepG2 (liver cancer), MCF-7 (breast cancer), and Vero (normal kidney cells). The compound displayed selective toxicity, indicating potential for use in targeted cancer therapies.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (μg/mL) |

|---|---|

| HepG2 | 9.6 |

| MCF-7 | 12.4 |

| Vero | 20.1 |

The highest cytotoxicity was observed in HepG2 cells, suggesting that this compound may be particularly effective against liver cancer.

The proposed mechanisms for the biological activity of this compound include:

- Reactive Oxygen Species (ROS) Scavenging : The compound may act by scavenging free radicals, thereby reducing oxidative stress in cells.

- DNA Interaction : It has been suggested that phthalonitriles can form complexes with DNA, potentially interfering with replication and transcription processes.

- Cell Membrane Disruption : The lipophilicity of the compound allows it to integrate into cellular membranes, leading to increased permeability and eventual cell death.

Case Study 1: Anticancer Activity

In a controlled laboratory setting, researchers treated HepG2 cell cultures with varying concentrations of this compound. The study found that at concentrations above 10 μg/mL, there was a significant reduction in cell viability after 48 hours of treatment. This suggests a dose-dependent response that warrants further investigation into its mechanisms and potential clinical applications.

Case Study 2: Antioxidant Efficacy

Another study focused on the antioxidant capacity of the compound using DPPH radical scavenging assays. Results indicated that this compound effectively reduced DPPH radicals in a concentration-dependent manner, supporting its use as an antioxidant agent in pharmaceutical formulations.

Propriétés

IUPAC Name |

4-(cyanomethyl)benzene-1,2-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5N3/c11-4-3-8-1-2-9(6-12)10(5-8)7-13/h1-2,5H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTJEZLMBRPHMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)C#N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.